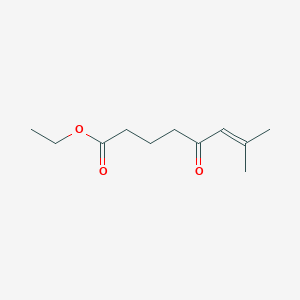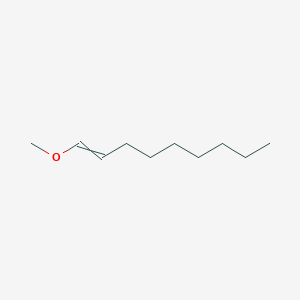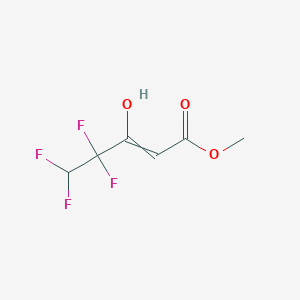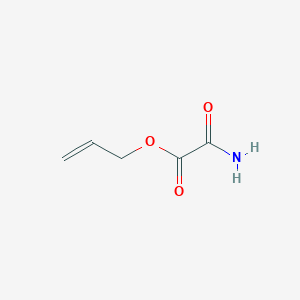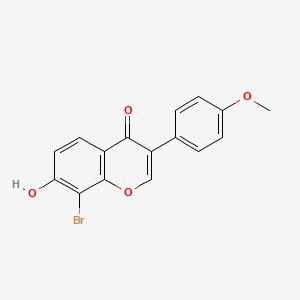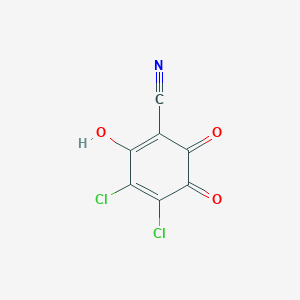![molecular formula C13H22O5 B14303016 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene CAS No. 118472-97-2](/img/structure/B14303016.png)
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene is a chemical compound known for its unique structure and properties. This compound is characterized by a bicyclic framework with multiple oxygen atoms, making it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process. The specific reagents and conditions can vary, but common methods include the use of sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the oxygen atoms or carbon atoms in the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogens or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ethers.
Applications De Recherche Scientifique
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,8,11,14-Pentaoxahexadecan-16-ol
- 2,5,8,11,14-Pentaoxahexadecan-16-al
Uniqueness
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to linear polyethers. This uniqueness makes it valuable in various applications where specific structural features are required.
Propriétés
Numéro CAS |
118472-97-2 |
|---|---|
Formule moléculaire |
C13H22O5 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
2,5,8,11,14-pentaoxabicyclo[13.2.1]octadec-16-ene |
InChI |
InChI=1S/C13H22O5/c1-2-13-11-12(1)17-9-7-15-5-3-14-4-6-16-8-10-18-13/h1-2,12-13H,3-11H2 |
Clé InChI |
QNFBDQJMWRJUIS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2CC(C=C2)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)




